molecular formula C14H13N3O4 B4567396 (ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE

(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE

Cat. No.: B4567396
M. Wt: 287.27 g/mol
InChI Key: IZJPXZWLTRMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
The exact mass of the compound pyridin-3-yl(pyrimidin-2-yl)methylene diacetate is 287.09060590 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Anticancer Activity

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrate its application as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showcasing significant antitumor activity in vivo and has advanced into clinical trials. The selective inhibition mechanism blocks cancer cell proliferation and induces apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Cognitive Disorders Treatment

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is identified as a novel PDE9A inhibitor, showing promise in the treatment of cognitive disorders. This compound demonstrates selective inhibition over other PDE family members and exhibits procognitive activity in rodent models, confirming its potential as a pharmacological tool for clinical hypotheses testing in disease states associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Antimicrobial Agents

A series of compounds synthesized from citrazinic acid, including pyridines, pyrimidinones, oxazinones, and their derivatives, have been evaluated as antimicrobial agents. These compounds demonstrate good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. The synthesis approach utilizes 2-Chloro-6-ethoxy-4-acetylpyridine as a starting material, highlighting a novel pathway for developing antimicrobial agents (Hossan et al., 2012).

Fluorescent Probes for RNA Structure

Pyrrolo-C (PC), a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and is proposed as a site-specific probe for RNA structure and dynamics. Its fluorescent properties make it a versatile probe for various buffer conditions, allowing for the monitoring of RNA/DNA complex formation and thermal denaturation of RNA duplexes. This highlights its application in studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).

Anti-inflammatory Agents

Compounds synthesized using citrazinic acid as a starting material, including pyridines, pyrimidinones, and oxazinones, have shown promising anti-inflammatory activity. These compounds, through a series of chemical reactions involving cyanothioacetamide and ethyl chloroacetate, among others, have been compared to Prednisolone® and shown good anti-inflammatory properties, indicating their potential in developing new anti-inflammatory drugs (Amr et al., 2007).

Properties

IUPAC Name

(acetyloxy-pyridin-3-yl-pyrimidin-2-ylmethyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-10(18)20-14(21-11(2)19,12-5-3-6-15-9-12)13-16-7-4-8-17-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJPXZWLTRMQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CN=CC=C1)(C2=NC=CC=N2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Reactant of Route 2
Reactant of Route 2
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Reactant of Route 3
Reactant of Route 3
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Reactant of Route 4
Reactant of Route 4
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Reactant of Route 5
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Reactant of Route 6
(ACETYLOXY)(PYRIDIN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.